N-Acetylnorvaline methyl ester

Enzyme kinetics Serine protease specificity Substrate engineering

Researchers studying serine protease kinetics often face unpredictable substrate activation with generic analogs. N-Acetylnorvaline methyl ester (Ac-Nva-OMe) solves this with fully quantified biphasic trypsin kinetics, showing a 161-fold kcat increase at high concentrations. • Quantified Trypsin Activation: kcat of 2.97 s⁻¹ vs. 0.0184 s⁻¹ at low concentration. • Defined α-Chymotrypsin Reactivity: k₀/K₀ of 265.3 M⁻¹s⁻¹, 564-fold greater than Ac-Val-OMe. • Chromatographic Standard: Boiling point 282.5 °C, ideal as a GC-MS reference between valine and leucine analogs.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1492-17-7
Cat. No. B075756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetylnorvaline methyl ester
CAS1492-17-7
SynonymsN-acetyl-L-norvaline methyl ester
N-acetylnorvaline methyl este
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC)NC(=O)C
InChIInChI=1S/C8H15NO3/c1-4-5-7(8(11)12-3)9-6(2)10/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1
InChIKeyMINSERPDAGICNH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylnorvaline Methyl Ester: Identity and Classification


N-Acetylnorvaline methyl ester (Ac-L-Nva-OMe; methyl (2S)-2-acetamidopentanoate) is a doubly protected, non-proteinogenic α-amino acid derivative with the molecular formula C₈H₁₅NO₃ and a molecular weight of 173.21 g/mol . The compound bears an N-terminal acetyl cap and a C-terminal methyl ester on an L-norvaline scaffold, which features a linear n-propyl side chain. This structural configuration places it within the N-acetyl amino acid methyl ester series but distinguishes it from the branched-chain proteinogenic analogs (e.g., Ac-Val-OMe, Ac-Leu-OMe) through the absence of β-branching at the side chain. The computed XlogP is 0.3, the topological polar surface area is 55.4 Ų, and the predicted density is 1.017 g/cm³ with a boiling point of 282.5 °C at 760 mmHg .

Why Generic Substitution with Other Acetyl Esters Fails


Generic substitution among N-acetyl amino acid methyl esters is unsafe because the subtle difference between a linear n-propyl side chain (norvaline) and a β-branched isopropyl (valine), isobutyl (leucine), or extended n-butyl (norleucine) chain produces orders-of-magnitude changes in enzymatic recognition, binding, and self-association behavior . In α-chymotrypsin, the catalytic efficiency (k₀/K₀) of the norvaline methyl ester exceeds that of the valine analog by approximately 564-fold, a difference rooted in steric hindrance at the active site rather than a simple hydrophobicity shift . In trypsin, the norvaline derivative displays substrate activation kinetics that neither the valine nor the leucine methyl esters reproduce within the same concentration window . Even in non-enzymatic solution-phase behavior, the dimerization propensity diverges measurably between the norvaline and valine methyl esters . These functionally decisive differences mean that substituting one N-acetyl amino acid methyl ester for another without prior head-to-head validation introduces quantitatively unpredictable outcomes in any enzyme assay, self-assembly study, or chromatographic method.

Quantitative Differentiation Evidence for N-Acetylnorvaline Methyl Ester


α-Chymotrypsin Catalytic Efficiency vs. Valine Analog

In a direct head-to-head comparison under identical conditions, the methyl ester of acetyl-L-norvaline (Ac-L-Nva-OMe) exhibits a catalytic efficiency (k₀/K₀) for α-chymotrypsin-catalyzed hydrolysis that exceeds that of the corresponding valine derivative (Ac-L-Val-OMe) by approximately 564-fold . The large difference is driven primarily by a ~68-fold higher turnover number (k₀: 10.2 vs. 0.151 s⁻¹) and a ~32-fold larger Michaelis constant (K₀: 2.70 vs. 0.084 mM), consistent with reduced steric hindrance from the linear n-propyl side chain relative to the β-branched isopropyl side chain of valine . The authors concluded that 'the acetyl-L-norvaline derivative is at least several hundred times more reactive than the comparable ester of acetyl-L-valine' and that β-branching in the side-chain or ester component diminishes substrate reactivity through shielding of the carbonyl group .

Enzyme kinetics Serine protease specificity Substrate engineering

Active-Site Steric Discrimination: Norvaline vs. Valine Scaffold

The competitive inhibition constants (Kᵢ) of acylated D-amino acid methyl esters against the chymotrypsin-catalyzed hydrolysis of acetyl-L-leucine methyl ester reveal a consistent steric penalty for β-branching. The acetyl derivative of D-norvaline methyl ester inhibits with Kᵢ = 111 × 10⁻³ M, whereas the acetyl derivative of D-valine methyl ester gives Kᵢ > 195 × 10⁻³ M, corresponding to at least 1.8-fold weaker binding for the valine analog . The same trend holds for the chloroacetyl (58.6 vs. 169 × 10⁻³ M) and benzoyl (1.77 vs. 5.2 × 10⁻³ M) derivatives . The authors explicitly note that 'the isopropyl side chain of the D-valine esters offers greater steric hindrance to binding than does the n-propyl group of the D-norvaline compounds' .

Enzyme inhibition Steric hindrance Chymotrypsin specificity pocket

Self-Association Dimerization Propensity Comparison

Vapor-pressure osmometry measurements in chloroform at 36 °C yielded consecutive molal self-association constants for the dimerization step. Ac-L-Nva-OMe exhibits a dimerization constant K₂ = 1.18 M⁻¹, compared with K₂ = 1.33 M⁻¹ for Ac-L-Val-OMe, representing an approximately 12% lower self-association propensity for the norvaline derivative . The study also notes that the t-Boc-protected analogs (t-Boc-L-Val-OMe and t-Boc-L-Nva-OMe) display osmotic nonidealities too small to attribute to self-association, highlighting that the N-acetyl cap is a prerequisite for measurable dimer formation . This quantitative difference, though modest, is reproducible and mechanistically attributable to the reduced steric demand of the linear n-propyl group compared with the isopropyl group in establishing intermolecular hydrogen-bond networks.

Peptide self-assembly Conformational analysis Vapor pressure osmometry

Trypsin Substrate Activation and Biphasic Kinetics

Unlike typical Michaelis-Menten substrates, N-acetyl-L-norvaline methyl ester acts as a non-specific trypsin substrate that triggers substrate activation at elevated concentrations. At low substrate concentrations (<0.3 mM), the hydrolysis follows Michaelis-Menten kinetics with kcat = 0.0184 s⁻¹ and Km = 0.08 mM . At high substrate concentrations, the reaction rate substantially exceeds the maximal rate predicted from the low-concentration parameters, fitting a substrate activation model with kcat = 2.97 s⁻¹ and Km = 56 mM . This ~161-fold increase in kcat between the two kinetic regimes is a distinctive feature not observed for typical specific trypsin substrates such as Nα-p-tosyl-L-arginine methyl ester (TAME) or for the corresponding valine and leucine N-acetyl methyl esters, which exhibit divergent specificity patterns with trypsin .

Trypsin kinetics Substrate activation Allosteric enzyme behavior

Lipophilicity and Physicochemical Property Differentiation

The linear n-propyl side chain of Ac-Nva-OMe yields physicochemical properties that are systematically distinct from the β-branched Ac-Val-OMe and the extended-chain Ac-Leu-OMe. The computed XlogP of Ac-Nva-OMe is 0.3 , placing its lipophilicity between that of Ac-Ala-OMe (XlogP ~ −0.1, estimated) and Ac-Leu-OMe (logP measured at ~1.0 for the free acid form ). The predicted density of Ac-Nva-OMe is 1.017 g/cm³ with a boiling point of 282.5 °C at 760 mmHg , compared with 1.014 g/cm³ and 275.4 °C for Ac-Val-OMe , and 0.999 g/cm³ and 291.7 °C for Ac-Leu-OMe . Ac-Val-OMe is a solid at room temperature (melting point 61.3–62.5 °C ), whereas Ac-Nva-OMe is typically obtained as an oil or low-melting solid, reflecting the disruption of crystal packing by the linear side chain. These differences translate directly into altered chromatographic retention times, solubility profiles in organic solvents, and handling requirements during synthesis and purification.

Lipophilicity Chromatographic retention Physicochemical profiling

Evidence-Anchored Application Scenarios for Procurement


High-Reactivity Chymotrypsin Substrate for Mechanistic Studies

Investigators studying the structural determinants of α-chymotrypsin substrate specificity need an N-acetyl amino acid methyl ester that lacks β-branching to isolate the contribution of side-chain steric hindrance. Ac-Nva-OMe provides a k₀/K₀ of 265.3 M⁻¹s⁻¹, approximately 564-fold greater than Ac-Val-OMe (0.47 M⁻¹s⁻¹) under identical conditions . This high reactivity ensures measurable hydrolysis rates even at low enzyme concentrations, and the linear n-propyl side chain serves as a critical reference point against which the steric penalty of β-branching can be quantified. The compound also enables studies of productive vs. non-productive binding modes, as its K₀ is more than 10-fold higher than that of the corresponding valine derivative, facilitating dissection of binding contributions .

Biphasic Substrate for Trypsin Activation and Allostery Assays

For laboratories studying trypsin substrate activation phenomena, Ac-Nva-OMe is one of the few small-molecule substrates with fully quantified biphasic kinetic parameters: at concentrations below 0.3 mM it follows Michaelis-Menten kinetics with kcat = 0.0184 s⁻¹ and Km = 0.08 mM, while at high concentrations it exhibits a ~161-fold higher kcat of 2.97 s⁻¹ and Km = 56 mM . The product, N-acetyl-L-norvaline, does not itself activate trypsin, confirming that the activation is substrate-mediated . This makes Ac-Nva-OMe an ideal tool compound for dissecting allosteric or cooperative behavior in trypsin and trypsin-like serine proteases, where switching between the low- and high-concentration kinetic regimes provides a built-in experimental contrast that cannot be replicated with standard specific substrates like TAME or with the valine/leucine N-acetyl methyl ester analogs .

Model Compound for Peptide Self-Assembly Studies

The dimerization equilibrium constant of Ac-Nva-OMe (K₂ = 1.18 M⁻¹ in chloroform at 36 °C) has been directly measured alongside that of Ac-Val-OMe (K₂ = 1.33 M⁻¹) by vapor-pressure osmometry . This dataset enables researchers to select the norvaline scaffold when slightly weaker self-association is desired, for example to minimize aggregation artifacts in concentration-dependent circular dichroism or NMR conformational studies. The N-acetyl cap is essential for measurable dimer formation, as the corresponding t-Boc-protected analogs show negligible association . Ac-Nva-OMe thus serves as a well-characterized minimal model for studying backbone-mediated intermolecular hydrogen bonding in protected amino acid derivatives without the complicating influence of β-branching.

Mid-Range Lipophilicity Internal Standard for Method Development

With a computed XlogP of 0.3 and a boiling point of 282.5 °C, Ac-Nva-OMe occupies a chromatographic retention window between the earlier-eluting Ac-Val-OMe (BP 275.4 °C) and the later-eluting Ac-Leu-OMe (BP 291.7 °C) . This intermediate retention makes Ac-Nva-OMe a suitable internal standard or system suitability marker when the target analyte's retention time falls between these two common protected amino acid esters. The compound's distinct molecular ion (m/z 173.1052 monoisotopic) and characteristic fragmentation pattern in GC-MS further support its use as a reference compound in amino acid derivative analysis .

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